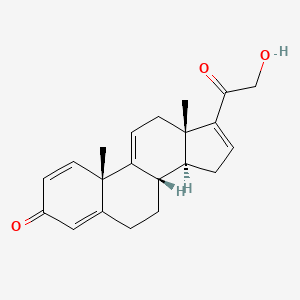

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione

Description

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. This compound is used in the research of various inflammatory and autoimmune diseases.

Properties

Molecular Formula |

C21H24O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(8S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h6-9,11,15-16,22H,3-5,10,12H2,1-2H3/t15-,16-,20-,21-/m0/s1 |

InChI Key |

NILYNOCENWPTJL-LRGYGIHKSA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C |

Canonical SMILES |

CC12CC=C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione typically involves a series of chemical and microbiological reactions. One efficient method starts with 9α-hydroxyandrostenedione, which undergoes a sequence of transformations including dehydration, construction of the pregnane side chain, addition of a dihydroxyacetone motif, and introduction of double bonds in rings A and D . Another method involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, followed by hydrolysis, decarboxylation, dehydration, and dehydrogenation .

Industrial Production Methods

Industrial production of this compound often employs a combined microbial and chemical process. This method is more economical and environmentally friendly, involving fewer reaction steps, milder conditions, and reduced use of organic solvents and toxic catalysts .

Chemical Reactions Analysis

Types of Reactions

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion to 16alpha-hydroxyprednisolone through oxidation, bromo-hydroxylation, debromination, and alcoholysis.

Reduction: Reduction reactions to modify the steroid structure.

Substitution: Introduction of functional groups to enhance its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various corticosteroids such as dexamethasone and other halogenated corticosteroids .

Scientific Research Applications

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is utilized in the study of inflammatory diseases, autoimmune disorders, and as a precursor in the synthesis of highly active fluorinated corticosteroids . Additionally, it serves as a key intermediate in the production of various pharmaceutical compounds .

Mechanism of Action

The mechanism of action of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and immune responses, thereby exerting its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of dexamethasone.

11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione: Used in analytical testing and pharmaceutical impurity detection.

Uniqueness

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione stands out due to its specific structural features that allow for efficient synthesis of highly active corticosteroids. Its unique combination of hydroxyl and double bond functionalities makes it a valuable compound in both research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.